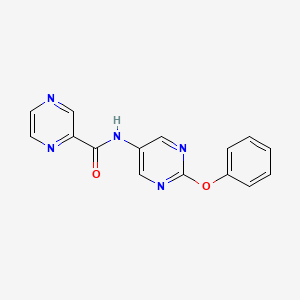

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Evaluation

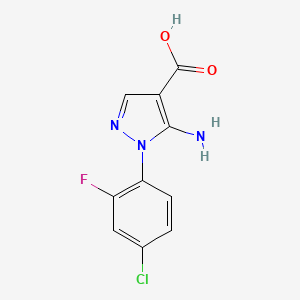

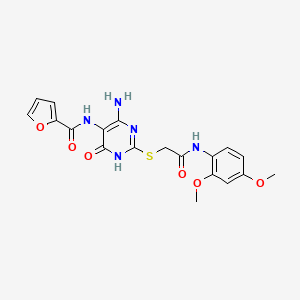

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide serves as a precursor in synthesizing various heterocyclic compounds with potential NSAID (Non-Steroidal Anti-Inflammatory Drug) properties. Its derivatives, including pyrazoles, thiazolopyrimidines, and triazolopyrimidines, have been synthesized and evaluated for analgesic and anti-inflammatory activities, indicating its utility in developing new pharmaceuticals (Salem et al., 2011).

Antimicrobial and Antifungal Activities

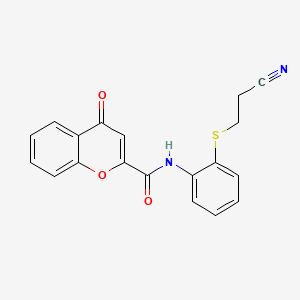

Derivatives of this compound have shown significant antibacterial and antifungal activities. These include chalcones, pyrazolines, and aminopyrimidines evaluated against various bacterial and fungal strains, highlighting its role in developing new antimicrobial agents (Solankee et al., 2009).

Antitumor Activities

The compound's utility extends to antitumor applications, with several derivatives demonstrating cytotoxic effects against cancer cell lines. For instance, enaminone-based derivatives have been explored for their potential antitumor and antimicrobial activities, indicating the broad therapeutic potential of this compound related structures (Riyadh, 2011).

Inhibitory Activities

Research has also identified 5-aminopyrazole-4-carboxamide derivatives as potent and selective inhibitors for specific enzymes and receptors. These findings suggest the potential of this compound derivatives in targeted therapy, such as inhibiting calcium-dependent protein kinases in parasitic infections (Zhang et al., 2014).

Diagnostic and Monitoring Applications

Furthermore, hydrophilic derivatives have been evaluated as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR), showcasing its potential in diagnostic and monitoring applications (Rajagopalan et al., 2011).

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyrazinamide, are active againstMycobacterium tuberculosis .

Biochemical Pathways

It is known that pyrazinamide, a related compound, is involved in the disruption offatty acid synthesis in Mycobacterium tuberculosis .

Pharmacokinetics

It is known that pyrazinamide, a related compound, is activated to pyrazinoic acid in the bacilli . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Result of Action

It is known that pyrazinamide, a related compound, kills or stops the growth of certain bacteria that cause tuberculosis (tb) .

Action Environment

It is known that pyrazinamide, a related compound, is active only at a slightly acid ph .

Properties

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c21-14(13-10-16-6-7-17-13)20-11-8-18-15(19-9-11)22-12-4-2-1-3-5-12/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNQVXDIOAVTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)

![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)

![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)

![4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2922875.png)